Benazepril hydrochloride, (R,R)-

Descripción

Key Structural Features:

Crystallographic Analysis and Polymorphic Forms

Benazepril hydrochloride, (R,R)-, exhibits two anhydrous polymorphs (Form A and Form B) and a solvated Form I.

Crystallographic Data:

| Parameter | Form A (Monoclinic) | Form B (Orthorhombic) | Form I (Solvated) |

|---|---|---|---|

| Space group | P2₁ | P2₁2₁2₁ | P2₁2₁2₁ |

| Unit cell dimensions | a=7.8655 Å, b=11.7700 Å, c=13.5560 Å, β=102.947° | a=7.9353 Å, b=11.6654 Å, c=26.6453 Å | a=28.7014 Å, b=11.4349 Å, c=8.0071 Å |

| Z value | 2 | 4 | 2 |

| Stability | Thermodynamically stable | Metastable | Contains 10.6% solvent |

| Transition | Form B → Form A at 161°C | — | Desolvates at 81°C |

Form A’s stability is attributed to stronger hydrogen bonds between the protonated amine (N–H⁺) and chloride ions, while Form B’s metastability arises from weaker van der Waals interactions . Powder X-ray diffraction (PXRD) distinguishes the polymorphs: Form A shows peaks at 2θ = 6.2°, 12.5°, 18.7° , whereas Form B exhibits peaks at 2θ = 5.8°, 11.6°, 17.4° .

Comparative Analysis of Diastereomeric and Enantiomeric Purity

The synthetic route for benazepril hydrochloride, (R,R)-, ensures high stereochemical fidelity. Key steps include:

Purity Metrics:

| Parameter | Method | Result | Source |

|---|---|---|---|

| Diastereomeric purity | Chiral AGP-HPLC | >98% | |

| Enantiomeric excess | Polarimetry ([α]₂₀ᴅ = -137°) | >99% (R,R) | |

| Related Compound B | Reverse-phase HPLC | <0.1% (S,S)-diastereomer |

Impurities like Related Compound B ((S,S)-isomer) are controlled to <0.1% using preparative HPLC with acetonitrile-phosphate buffer mobile phases . Differential scanning calorimetry (DSC) further validates purity, showing a single endothermic peak at 193.5°C for Form A .

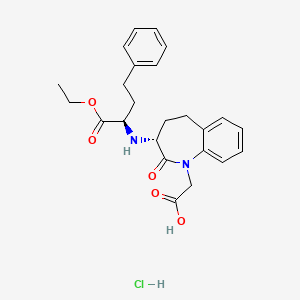

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

2-[(3R)-3-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O5.ClH/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28;/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28);1H/t19-,20-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSRQEHTHIMDQM-GZJHNZOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80175881 | |

| Record name | Benazepril hydrochloride, (R,R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215447-89-5 | |

| Record name | Benazepril hydrochloride, (R,R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0215447895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benazepril hydrochloride, (R,R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENAZEPRIL HYDROCHLORIDE, (R,R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZGK2LDW9PT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Reaction Steps and Conditions

| Compound 18:Compound 6 | S,S:S,R Ratio |

|---|---|

| 1:1.0 | 85:15 |

| 1:1.2 | 92:8 |

| 1:1.5 | 89:11 |

This method achieves an 82% overall yield, with isopropyl acetate washes effectively removing residual S,R isomers during purification.

Synthesis Method 2: Alkylation with Sulfonic Esters

Triflate Intermediate Formation

WO2002076375A2 outlines a route utilizing ethyl(R)-2-(trifluoromethanesulfonyloxy)-4-phenylbutyrate (triflate) as a key intermediate. The triflate is synthesized by reacting ethyl(R)-2-hydroxy-4-phenylbutyrate with trifluoromethanesulfonic anhydride in methylene chloride at -20°C to -25°C. This intermediate undergoes nucleophilic substitution with 1-tert-butoxycarbonylmethyl-3-S-amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one (Formula V) in the presence of N-methylmorpholine.

Condensation and Salt Formation

The alkylation step proceeds at 30–35°C in methylene chloride, followed by hydrolysis with 12N HCl to yield benazepril hydrochloride. Critical parameters include:

-

Acid Acceptor: N-methylmorpholine (prevents epimerization).

-

Solvent: Chlorinated solvents (e.g., methylene chloride) enhance reaction rates.

This method’s reliance on triflate intermediates increases costs due to the use of trifluoromethanesulfonic anhydride, a high-purity reagent.

Synthesis Method 3: Multi-Step Synthesis via Phthalimide Intermediates

Intermediate Preparation and Recrystallization

CN1844102A describes a seven-step synthesis starting from bromobenzoaminocaprolactam. Phthalimide protection of the amine group in Intermediate II (4,5-dihydro-3-phthalimido-1H-1-benzazepin-2-(3H)-one) ensures regioselective bromination. Subsequent steps involve:

Purification and Yield Optimization

Recrystallization in acetone at 5–10°C for 4 hours achieves 95% purity, with a final yield of 68%. Key advantages include readily available starting materials and minimal hazardous waste.

Comparative Analysis of Synthetic Routes

Table 2: Comparison of Benazepril Hydrochloride Synthesis Methods

| Parameter | Method 1 (DKR) | Method 2 (Triflate) | Method 3 (Phthalimide) |

|---|---|---|---|

| Overall Yield | 82% | 78% | 68% |

| Steps | 3 | 4 | 7 |

| Cost (Reagents) | Moderate | High | Low |

| Environmental Impact | Low | Moderate | Low |

| Diastereomeric Purity | >99% | 98% | 95% |

Method 1’s DKR technology offers superior stereocontrol and shorter reaction times, making it ideal for industrial scale-up. In contrast, Method 3’s multi-step approach, though longer, avoids expensive catalysts and high-pressure conditions .

Análisis De Reacciones Químicas

Types of Reactions

Benazepril hydrochloride undergoes several types of chemical reactions, including:

Hydrolysis: The ester group in benazepril is hydrolyzed by esterases in the liver to form the active metabolite benazeprilat.

Oxidation and Reduction: These reactions are less common for benazepril hydrochloride but can occur under specific conditions.

Common Reagents and Conditions

Hydrolysis: Typically occurs in the presence of water and esterases at physiological pH and temperature.

Oxidation and Reduction: Can involve reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction under controlled laboratory conditions.

Major Products Formed

Benazeprilat: The primary active metabolite formed through hydrolysis.

Aplicaciones Científicas De Investigación

Benazepril hydrochloride is extensively used in scientific research due to its pharmacological properties. It is used in:

Mecanismo De Acción

Benazepril hydrochloride exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for converting angiotensin I to the vasoconstrictor angiotensin II . By blocking this conversion, benazepril reduces the levels of angiotensin II, leading to vasodilation, decreased blood pressure, and reduced workload on the heart . The active metabolite, benazeprilat, competes with angiotensin I for binding at the ACE, effectively inhibiting its activity .

Comparación Con Compuestos Similares

Structural and Pharmacokinetic Data

Structural Comparison of (R,R)- vs. (S,S)-Benazepril

- (R,R)-Configuration: IUPAC name: (3R)-3-[[(1R)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-acetic acid hydrochloride .

- (S,S)-Configuration : Mirror-image stereochemistry at both chiral centers, enabling ACE active-site binding .

Pharmacokinetic Profile

- Protein Binding : Benazepril (S,S) binds to bovine serum albumin (BSA) with high affinity (association constant: 14 × 10⁵ M⁻¹) .

Actividad Biológica

Benazepril hydrochloride, a member of the angiotensin-converting enzyme (ACE) inhibitor class, is primarily utilized for managing hypertension and heart failure. This compound is a prodrug that is metabolized to its active form, benazeprilat, which exhibits significantly enhanced ACE inhibitory activity. The following sections will delve into the biological activity of benazepril hydrochloride, including its mechanism of action, pharmacokinetics, clinical efficacy, and relevant case studies.

Benazepril hydrochloride functions by inhibiting the activity of ACE, an enzyme responsible for converting angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that also stimulates aldosterone secretion, leading to increased blood pressure. By inhibiting ACE, benazepril reduces levels of angiotensin II, resulting in:

- Decreased Blood Pressure : The reduction in angiotensin II leads to vasodilation and decreased systemic vascular resistance.

- Increased Cardiac Output : Studies show that benazepril administration can enhance cardiac output in patients with heart failure by decreasing vascular resistance and improving hemodynamic parameters .

Pharmacokinetics

Absorption and Metabolism :

- Bioavailability: Approximately 37% in humans; peak plasma concentrations occur within 1-2 hours post-administration.

- Metabolism: Primarily occurs in the liver where benazepril is converted to benazeprilat. The effective half-life of benazeprilat is about 10-11 hours .

Distribution :

Elimination :

- Excretion: Both compounds are predominantly eliminated via renal pathways, with about 20% of the dose excreted as benazeprilat. In patients with renal impairment, dosing adjustments are necessary to avoid accumulation .

Clinical Efficacy

Numerous studies have demonstrated the efficacy of benazepril in managing hypertension and heart failure:

- Hypertension Management : In a multicenter study involving patients with chronic hypertension, benazepril significantly reduced systolic and diastolic blood pressure compared to baseline measurements. This effect was sustained over a 24-hour period after administration .

- Heart Failure : In patients with severe heart failure (NYHA class III or IV), administration of benazepril resulted in significant improvements in cardiac output (26.7% to 31.6% increase) and reductions in both systemic and pulmonary vascular resistance .

Case Study 1: Efficacy in African American Patients

A study focused on African American patients with resistant hypertension reported that those treated with benazepril showed significant reductions in blood pressure compared to control groups. This highlights the importance of tailoring antihypertensive therapy based on demographic factors .

Case Study 2: Long-term Outcomes

In a longitudinal study assessing long-term outcomes in heart failure patients treated with benazepril, results indicated improved survival rates and reduced hospitalizations due to heart failure exacerbations over a three-year follow-up period .

Summary Table of Key Findings

| Parameter | Benazepril Hydrochloride |

|---|---|

| Mechanism | ACE inhibitor; reduces angiotensin II levels |

| Bioavailability | ~37% (humans) |

| Peak Plasma Concentration | 1-2 hours post-dose |

| Protein Binding | Benazepril: 96.7%, Benazeprilat: 95.3% |

| Half-Life | Benazeprilat: 10-11 hours |

| Primary Excretion Route | Renal (80%) |

| Indications | Hypertension, Heart Failure |

Q & A

Q. How can the stereochemical configuration (R,R) of benazepril hydrochloride be experimentally confirmed?

- Methodological Answer : The (R,R) configuration is validated using chiral chromatography or polarimetry. For example, USP methods specify chiral stationary phases (e.g., Chiralpak® AD-H) with mobile phases like hexane:ethanol:trifluoroacetic acid (80:20:0.1) to resolve enantiomers. Optical rotation measurements ([α]D) are compared against pharmacopeial standards (e.g., EP Reference Standard ). X-ray crystallography may also confirm spatial arrangement, as described in structural elucidation studies .

Q. What HPLC parameters are recommended for purity analysis of benazepril hydrochloride?

- Methodological Answer : Use a reversed-phase C18 column (e.g., Purospher® STAR, 250 mm × 4.6 mm, 5 µm) with a mobile phase of phosphate buffer (pH 2.5):acetonitrile (70:30) at 1.0 mL/min. Detection at 237 nm ensures optimal sensitivity. System suitability requires resolution ≥2.0 between benazepril and related compounds (e.g., benazeprilat) . For quantification, prepare standard solutions at 1 mg/mL in methanol and validate linearity (2–22 µg/mL) with R² ≥0.995 .

Q. How is benazepril hydrochloride distinguished from its degradation products in stability studies?

- Methodological Answer : Forced degradation (acid/alkali hydrolysis, oxidation, photolysis) followed by HPLC-UV or LC-MS identifies degradation products. For example, acidic conditions hydrolyze the ester group to benazeprilat, while oxidation generates sulfoxide derivatives. USP methods mandate resolution ≥1.7 between benazepril and related compound B (ethyl ester analog) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in purity results from orthogonal analytical methods (e.g., HPLC vs. UV spectroscopy)?

- Methodological Answer : Cross-validate methods using statistical tools (e.g., Bland-Altman plots). For UV spectroscopy, ensure λmax at 237 nm in methanol with absorptivity (ε) ~1.2 × 10⁴ L/mol·cm. Discrepancies may arise from excipient interference in UV; use HPLC for specificity. Calibrate instruments with EP/USP reference standards .

Q. What strategies improve the bioavailability of benazepril hydrochloride in novel formulations?

- Methodological Answer : Niosomal formulations enhance solubility and permeability. Prepare niosomes using thin-film hydration with Span 60:cholesterol (7:3 molar ratio) and 10 mg/mL benazepril hydrochloride. Optimize using Box-Behnken design for variables like hydration time (30–60 min) and sonication (5–15 min). In vivo studies in hypertensive rats show 2.5-fold higher bioavailability vs. conventional tablets .

Q. How are in vivo pharmacokinetic parameters (e.g., half-life) determined for benazepril hydrochloride in preclinical models?

- Methodological Answer : Administer 3–10 mg/kg orally to spontaneously hypertensive rats (SHR). Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hr post-dose. Quantify benazeprilat (active metabolite) via LC-MS/MS with a LLOQ of 1 ng/mL. Non-compartmental analysis (WinNonlin®) calculates t₁/₂ (~10–11 hr) and AUC₀–24 (dose-proportional) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.